2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol
Overview
Description
The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a cyclopenta ring and two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and cyclopenta rings, along with the two fluorine atoms . The exact structure would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The presence of the fluorine atoms could also influence the reactivity of the molecule.Scientific Research Applications
Bioactive Pyrrole-based Compounds with Target Selectivity
The pyrrole ring, a component of the chemical structure , is highly explored in drug discovery programs for its significant presence in pharmaceutical applications. Research highlights the utility of pyrrole and its hetero-fused derivatives for their anticancer, antimicrobial, and antiviral activities. These compounds are chosen for their specific target selectivity, underpinning their biological activity. The synthesis of novel synthetic compounds inspired by natural products emphasizes the importance of N-heterocyclic motifs, among which pyrrole-based drugs are prominent due to their pharmacophore unit's pharmaceutical and pharmacological features (Giovanna Li Petri et al., 2020).
Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties
Diketopyrrolopyrroles (DPPs), derivatives associated with the pyrrole ring, exhibit a broad range of applications from high-quality pigments to fluorescence imaging due to their outstanding optical properties. The review by M. Grzybowski and D. Gryko (2015) delves into the synthesis, reactivity, and significant optical properties of DPPs, highlighting their importance in modern applications such as organic electronics and dye-sensitized solar cells. The development in the understanding of DPPs over four decades underscores the adaptability and ongoing interest in pyrrole-based structures for real-world applications (M. Grzybowski & D. Gryko, 2015).
Pyrrolidine in Drug Discovery: Versatile Scaffold for Novel Biologically Active Compounds
Pyrrolidine, a saturated five-membered ring containing the nitrogen atom, is extensively used in medicinal chemistry. It's valued for its ability to explore the pharmacophore space efficiently due to sp^3-hybridization, contributing to the stereochemistry of molecules and increasing their three-dimensional coverage. This review highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, demonstrating the significant role of pyrrolidine in the design of compounds with diverse biological profiles (Giovanna Li Petri et al., 2021).
Future Directions
properties
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)2-1-7-5-12(3-4-13)6-8(7)9/h7-8,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDOKBFYXLYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CCO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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